The synthesis of oxilorphan involves several key steps, starting from morphinan derivatives. The primary synthetic route includes:
These reactions can be influenced by various parameters such as temperature, reaction time, and the choice of solvents and catalysts used .
Oxilorphan's molecular formula is CHNO, and its molecular weight is approximately 285.38 g/mol. The compound features a complex three-dimensional structure typical of morphinans, including:
The stereochemistry of oxilorphan plays a crucial role in its binding affinity and activity at opioid receptors. Its specific conformation allows it to effectively interact with μ-opioid receptors, blocking agonist effects while partially activating κ-opioid receptors .
Oxilorphan undergoes various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of oxilorphan primarily involves its interaction with opioid receptors in the central nervous system. It functions as:
Research indicates that oxilorphan's antagonist properties are comparable to naloxone, while its duration of action may be longer in certain animal models .
Oxilorphan exhibits several notable physical and chemical properties:
These properties influence its formulation for potential therapeutic applications and impact its bioavailability when administered .
Despite not being marketed, oxilorphan has been studied for various scientific applications:
While there are no significant industrial applications due to the lack of commercial development, ongoing research may uncover new therapeutic potentials for this compound .
The development of Oxilorphan occurred against a backdrop of intense pharmacological research into morphinan derivatives during the 1950s-1970s. Following the isolation of morphine from Papaver somniferum in 1806 and the subsequent elucidation of its chemical structure in 1847, chemists systematically modified the morphinan scaffold to explore structure-activity relationships (SAR) [5]. This period witnessed the pivotal discovery of opioid antagonists like nalorphine (N-allylnormorphine) and later naloxone, which demonstrated that minor modifications (e.g., N-allyl or N-cyclopropylmethyl substitutions) could transform a potent agonist into an antagonist [4]. These structural changes effectively converted compounds from activating receptors toward blocking endogenous opioid pathways.
Oxilorphan emerged from this lineage as a high-potency antagonist at MOR, comparable to naloxone in its ability to reverse morphine-induced effects [7] [9]. Its development paralleled that of other investigational antagonists like cyclazocine and nalorphine, which were initially trialed for opioid addiction treatment but limited by psychotomimetic side effects linked to KOR activation. The structural evolution toward cyclopropylmethyl substitution (seen in both naloxone and Oxilorphan) represented a strategic effort to enhance antagonist potency while modulating intrinsic activity at non-MOR receptors. Within this chemical landscape, Oxilorphan served as a critical pharmacologic probe distinguishing the functional outcomes of pure antagonism (naloxone) from mixed antagonism/partial agonism (Oxilorphan, cyclazocine) [4] [7].
Table 1: Key Morphinan-Derived Opioid Antagonists and Their Receptor Profiles
Compound | Year Introduced | Primary Structural Modification | MOR Activity | KOR Activity | Clinical/Research Significance |
---|---|---|---|---|---|
Nalorphine | 1950s | N-allyl | Antagonist | Partial Agonist | First opioid antagonist; demonstrated KOR-mediated dysphoria |
Cyclazocine | 1960s | N-cyclopropylmethyl (benzomorphan) | Antagonist | Partial Agonist | Validated KOR partial agonism concept; hallucinogenic effects |
Naloxone | 1960s | N-cyclopropylmethyl | Pure Antagonist | Weak Antagonist | Gold standard reversal agent |
Oxilorphan | 1970s | N-cyclopropylmethyl (dihydroxy) | Antagonist | Partial Agonist | Probe for dual modulation; limited by dysphoria |
Butorphanol | 1970s | N-cyclobutylmethyl | Partial Antagonist | Partial Agonist | Approved analgesic (balanced KOR/MOR activity) |
Oxilorphan’s pharmacological significance stems principally from its differential activity across opioid receptor subtypes. In vitro and in vivo studies using receptor-selective assays and antagonism protocols established it as a potent MOR antagonist, effectively displacing ligands like [³H]naloxone and reversing morphine-mediated analgesia and respiratory depression [7] [9]. Simultaneously, functional assays (e.g., guinea pig ileum, receptor-G protein coupling) revealed its partial agonist activity at KOR. This was evidenced by its ability to induce diuresis (a KOR-mediated effect) and precipitate withdrawal in KOR-dependent states, albeit with lower efficacy than full KOR agonists like U-50488 or bremazocine [7] [10]. Crucially, its KOR efficacy (approximately 50% of full agonists) positioned it as a prototype for understanding submaximal receptor activation and its behavioral consequences.
This dual modulation conferred a unique functional signature. While antagonism at MOR blocked rewarding effects and reduced abuse potential, partial agonism at KOR produced mixed effects—inducing mild analgesia and diuresis but also provoking dose-limiting dysphoria and psychotomimetic reactions in clinical trials [7] [9]. Receptor binding studies demonstrated that Oxilorphan binds KOR orthosteric sites with high affinity (Ki in low nM range), yet its intrinsic efficacy at initiating G-protein signaling cascades remains intrinsically limited compared to dynorphin A or synthetic full agonists [7] [10]. This dissociation between affinity and efficacy provided early evidence for the complexity of functional selectivity (biased signaling) at opioid receptors. Oxilorphan thus served as a proof-of-concept that ligands could simultaneously block one receptor while partially activating another, offering both therapeutic potential (e.g., reduced MOR-mediated side effects) and mechanistic challenges (KOR-mediated aversion).
Table 2: Functional Consequences of Oxilorphan's Dual Receptor Modulation
Biological System | MOR-Mediated Effect (Antagonism) | KOR-Mediated Effect (Partial Agonism) | Net Functional Outcome |
---|---|---|---|
Analgesia | Blocks supraspinal morphine analgesia | Induces partial spinal analgesia | Weak, inconsistent antinociception |
Reward/Dependence | Prevents/reverses morphine dependence | Induces dysphoria and aversion | Low abuse potential but poor patient acceptability |
Neuroendocrine | Minimal effect on prolactin | Potentiates diuresis | Increased urine output |
CNS Effects | Antagonizes euphoria/sedation | Causes dizziness, derealization | Psychotomimetic side effects at higher doses |
Gastrointestinal | Blocks opioid-induced constipation | Minimal effect on gut motility | Reduced constipating effects vs. MOR agonists |
Oxilorphan played a pivotal role in validating and refining receptor multiplicity theories. Early opioid receptor models (e.g., Martin’s µ, κ, σ hypothesis) postulated distinct receptors based on the differential effects of morphine, ketocyclazocine, and SKF-10,047 [4]. Oxilorphan, alongside compounds like nalorphine and butorphanol, provided critical functional evidence supporting these models. Its ability to antagonize MOR while activating KOR demonstrated that these receptors mediated separable, sometimes opposing, physiological effects. Furthermore, its partial agonism profile at KOR helped distinguish this receptor’s pharmacology from σ-receptors, which were later reclassified as non-opioid [4] [10]. Competitive binding and in vivo cross-tolerance studies with Oxilorphan solidified KOR as a pharmacologically distinct entity with endogenous ligands (dynorphins) and unique signaling outcomes.
Beyond receptor classification, Oxilorphan became instrumental in exploring signaling bias and therapeutic window. Research demonstrated that while full KOR agonists (e.g., salvinorin A, spiradoline) produced profound aversion and sedation, partial agonists like Oxilorphan induced milder forms of these effects, suggesting a graded relationship between receptor occupancy, intrinsic efficacy, and adverse events [7]. This spurred interest in "balanced dual modulators" as potential analgesics with reduced abuse liability. Contemporary drug discovery efforts leverage this principle, seeking ligands that combine MOR partial agonism (like buprenorphine) with KOR partial antagonism or DOR agonism to optimize the therapeutic index [8]. Although Oxilorphan itself proved clinically limited, its pharmacophore template informed later generations of mixed-action ligands. Moreover, its ability to activate G-protein pathways at KOR without robustly recruiting β-arrestin (a pathway linked to dysphoria) presaged modern biased agonist strategies aiming to segregate analgesic from aversive signaling [6] [8].
The experimental utility of Oxilorphan endures in basic pharmacology. It remains a reference compound for characterizing KOR partial agonism in vitro and probing the neural circuits underlying stress-related behaviors modulated by κ-opioid systems. Its legacy underscores a fundamental pharmacologic tenet: ligands acting at multiple receptors with differing efficacies offer powerful tools for dissecting complex physiological systems, even when their clinical translation faces hurdles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7